3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide
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Overview
Description
This compound belongs to the class of benzamides and features a complex structure with multiple functional groups. Let’s break it down:
3,5-dichloro: Indicates chlorine atoms at positions 3 and 5 on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an attached ketone group (1,1-dioxide).
4-ethoxy: Indicates an ethoxy (C₂H₅O-) group at position 4 on the benzene ring.
N-(4-methoxybenzyl): Describes a benzyl group with an attached methoxy (OCH₃) group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors. Here’s a simplified synthetic route:
Thiophene Ring Formation: Start with 3,5-dichlorothiophene. React it with an appropriate base to form the tetrahydrothiophene ring.
Ketone Introduction: Oxidize the tetrahydrothiophene ring to introduce the ketone group.
Benzamide Formation: React the ketone-containing intermediate with 4-methoxybenzylamine to form the benzamide.
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, catalysts, and purification methods. Specific details would depend on the manufacturer.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The ketone group is susceptible to oxidation.
Substitution: The chlorine atoms can be replaced by other functional groups.
Reduction: Reduction of the ketone group or other substituents.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products:
Reduced form: Removal of the ketone group.
Substituted derivatives: Replacing chlorine atoms with other groups.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Examined for biological effects (e.g., antimicrobial, anti-inflammatory).
Target Identification: Interaction with specific proteins or receptors.
Fine Chemicals: Used in specialty chemicals and materials.
Agrochemicals: Potential use in pesticides or herbicides.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs with the exact same structure, similar benzamides exist. Notable examples include N-(4-methoxybenzyl)benzamide and 3,5-dichlorobenzamide .
Properties
Molecular Formula |
C21H23Cl2NO5S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H23Cl2NO5S/c1-3-29-20-18(22)10-15(11-19(20)23)21(25)24(16-8-9-30(26,27)13-16)12-14-4-6-17(28-2)7-5-14/h4-7,10-11,16H,3,8-9,12-13H2,1-2H3 |
InChI Key |
OTXXKBXVFOPTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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